molecular formula C14H10BrF3O2Zn B14893844 3-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide

3-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide

Cat. No.: B14893844
M. Wt: 412.5 g/mol
InChI Key: ZJAXVUCEVGAJNR-UHFFFAOYSA-M
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Description

3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the trifluoromethoxy group imparts unique chemical properties to the compound, making it valuable in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE typically involves the reaction of 3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYL bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3[4(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLbromide+Zn3[4(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINCBROMIDE3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYL bromide + Zn \rightarrow this compound 3−[4−(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLbromide+Zn→3−[4−(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINCBROMIDE

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in THF or other polar aprotic solvents.

    Cross-Coupling Reactions: Palladium or nickel catalysts are often used in these reactions, with conditions varying depending on the specific substrates and desired products.

Major Products Formed

The major products formed from these reactions are typically substituted aromatic compounds, which can be further functionalized for various applications.

Scientific Research Applications

3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE has several scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with unique structural features.

    Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.

    Chemical Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc atom to the target molecule. This transfer is facilitated by the presence of the trifluoromethoxy group, which stabilizes the intermediate species formed during the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLMAGNESIUM BROMIDE: Similar in structure but contains magnesium instead of zinc.

    3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLLITHIUM: Contains lithium instead of zinc, with different reactivity and applications.

Uniqueness

3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE is unique due to the presence of the zinc atom, which imparts different reactivity compared to its magnesium and lithium counterparts. The trifluoromethoxy group also enhances its stability and reactivity, making it valuable in specific synthetic applications.

Properties

Molecular Formula

C14H10BrF3O2Zn

Molecular Weight

412.5 g/mol

IUPAC Name

bromozinc(1+);1-(phenylmethoxy)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C14H10F3O2.BrH.Zn/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

ZJAXVUCEVGAJNR-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)COC2=CC=C(C=C2)OC(F)(F)F.[Zn+]Br

Origin of Product

United States

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